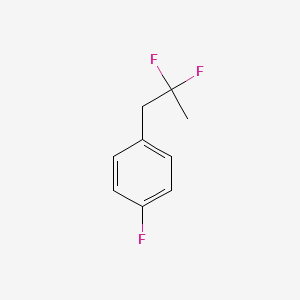

1-(2,2-Difluoropropyl)-4-fluorobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2,2-difluoropropyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSLUIMDPAJJIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616829 | |

| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58325-14-7 | |

| Record name | 1-(2,2-Difluoropropyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for the Preparation of 1 2,2 Difluoropropyl 4 Fluorobenzene and Analogous Structures

Strategies for the Selective Fluorination of Aromatic Rings Leading to 4-Fluorobenzene Core Structures

The formation of the C(sp²)–F bond in an aromatic system is a challenging yet crucial transformation. Several powerful methodologies have emerged, each with its own set of advantages and limitations. These can be broadly categorized into transition metal-catalyzed C-H fluorination, visible-light photoredox catalysis, electrophilic fluorination, and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Aromatic C-H Fluorination Protocols

Direct C-H fluorination has emerged as a highly atom-economical and efficient strategy for the synthesis of fluoroarenes. Palladium catalysis has been at the forefront of this field. nih.govspringernature.com Researchers have developed palladium-catalyzed methods for the direct fluorination of aromatic C-H bonds using mild electrophilic fluorinating reagents. nih.gov This approach is significant because it overcomes the limitations of traditional methods that often require harsh reagents and are limited to activated arenes. nih.gov The catalytic cycle in these reactions can involve a high-valent palladium(IV)-fluoride intermediate which acts as a potent electrophile to fluorinate the aromatic ring. springernature.com

Table 1: Examples of Palladium-Catalyzed Aromatic C-H Fluorination

| Substrate | Catalyst / Reagent | Conditions | Product | Yield | Reference |

| 4-Cyanobiphenyl | Pd(OAc)₂ / Ligand / NFSI | Heat | 4-Cyano-4'-fluorobiphenyl | Good | researchgate.net |

| Substituted Benzenes | Palladium Catalyst 1 / Selectfluor | Not specified | Fluorinated Arenes | Broad Scope | springernature.com |

This table is illustrative and compiles representative data from the cited research.

Visible-Light Photoredox Catalysis in Aromatic Fluorination

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions under mild conditions. mdpi.comresearchgate.netthieme-connect.de This strategy has been successfully applied to the fluorination of aromatic compounds. mdpi.comresearchgate.net These reactions typically involve the generation of a highly reactive radical cation from the arene substrate upon single-electron transfer to an excited photocatalyst. mdpi.com This radical cation can then react with a fluoride (B91410) source. Both transition metal complexes (e.g., Ru(bpy)₃²⁺) and organic dyes can serve as effective photocatalysts. mdpi.comresearchgate.net A variety of fluorine sources, including nucleophilic fluoride salts, have been employed. mdpi.com

A notable advantage of this method is its potential for radiofluorination, which is crucial for the synthesis of PET imaging agents. mdpi.com For instance, an organic photoredox system has been developed for the direct arene C-H radiofluorination using [¹⁸F]F⁻. mdpi.com

Table 2: Examples of Visible-Light Photoredox Aromatic Fluorination

| Substrate | Photocatalyst / Fluorine Source | Conditions | Product | Yield | Reference |

| Benzene (B151609) | 3-Cyano-1-methylquinolinium perchlorate (B79767) / TEAF·4HF | Xenon lamp, MeCN | Fluorobenzene (B45895) | 20% | mdpi.com |

| Chloro- and Bromobenzene | 3-Cyano-1-methylquinolinium perchlorate / TEAF·4HF | Xenon lamp, MeCN | para-Substituted fluoroarenes | 6-7% | mdpi.com |

| Electron-rich Arenes | Acridinium-based photocatalyst / [¹⁸F]-TBAF | Blue-light laser, MeCN, 0 °C | [¹⁸F]-Fluoroarenes | Good | thieme-connect.de |

This table presents selected examples and yields from the referenced literature.

Electrophilic Fluorination Approaches for Aryl C-F Bond Formation

Electrophilic fluorination is a classical and widely used method for the synthesis of fluoroarenes. This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich aromatic ring. nih.govmpg.de Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). nih.govmpg.de

The mechanism of electrophilic aromatic fluorination is thought to proceed through a single-electron transfer (SET) pathway or a polar SₙAr-type mechanism, depending on the substrate and reaction conditions. mpg.denih.gov Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest that a SET mechanism is often preferred. nih.gov These reactions can sometimes be performed under solvent-free conditions, offering a greener synthetic route. beilstein-journals.org

Table 3: Examples of Electrophilic Aromatic Fluorination

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Phenylacetic acid derivatives | Selectfluor / DMAP | MeCN, rt | α-Fluoro-α-arylacetic acids | Good to excellent | nih.gov |

| Mesitylene | NFSI | Solvent-free, 80-105 °C | 2-Fluoro-1,3,5-trimethylbenzene | Not specified | beilstein-journals.org |

| 4-Methylanisole | NFSI | Solvent-free | Monofluoro derivative | Major product | beilstein-journals.org |

This table highlights representative examples of electrophilic fluorination reactions.

Nucleophilic Fluorination Routes for Aromatic Systems

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing a fluorine atom, particularly in cases where the aromatic ring is activated by electron-withdrawing groups. nih.govresearchgate.netmasterorganicchemistry.com In this reaction, a leaving group (e.g., Cl, Br, NO₂) on the aromatic ring is displaced by a nucleophilic fluoride source, such as KF, CsF, or tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Interestingly, in SₙAr reactions, fluoride itself can act as a good leaving group, but its high electronegativity also activates the aromatic ring towards nucleophilic attack, making fluoroarenes valuable precursors for further functionalization. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. masterorganicchemistry.com Recent advancements have also explored concerted SₙAr reactions that can occur on electron-rich substrates, expanding the scope of this methodology. nih.gov

Table 4: Examples of Nucleophilic Aromatic Fluorination

This table provides examples of SₙAr reactions for the synthesis of fluoroarenes.

Introduction of the 2,2-Difluoropropyl Moiety onto Aromatic Systems

The gem-difluoromethylene group (CF₂) is a valuable bioisostere for a carbonyl group or a methylene (B1212753) group adjacent to a heteroatom, offering improved metabolic stability and altered electronic properties. nih.gov The introduction of a 2,2-difluoropropyl group onto an aromatic ring typically involves the formation of C(sp³)-F bonds at the geminal position.

Methodologies for the Formation of C(sp³)-F Bonds at the Geminal Position

A primary strategy for the synthesis of gem-difluoroalkyl arenes is the deoxyfluorination of the corresponding ketones. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used for this transformation. cas.cnnih.govenamine.netsigmaaldrich.comsci-hub.se These reagents convert the carbonyl group of an aryl propyl ketone into a difluoromethylene group. enamine.netsigmaaldrich.com For the synthesis of 1-(2,2-difluoropropyl)-4-fluorobenzene, this would typically involve the Friedel-Crafts acylation of fluorobenzene with propanoyl chloride or propanoic anhydride (B1165640) to form 1-(4-fluorophenyl)propan-1-one, followed by deoxyfluorination.

Another approach involves the direct fluorination of benzylic C-H bonds. While monofluorination is more common, methods for difluorination have also been developed. dntb.gov.ua For example, the use of increased loadings of an electrophilic fluorinating agent like NFSI in the presence of a base can lead to difluorination at the benzylic position. dntb.gov.ua Additionally, radical-based methods using reagents like Selectfluor can also be employed for benzylic fluorination. nih.gov

Table 5: Methodologies for Geminal Difluorination

| Substrate Type | Reagent | Product Type | Key Features | Reference(s) |

| Aryl Ketones | DAST, Deoxo-Fluor® | gem-Difluoroalkanes | Widely used, converts C=O to CF₂ | cas.cnenamine.netsigmaaldrich.comsci-hub.se |

| Phenylacetic acid derivatives | Selectfluor® / DMAP (aqueous) | Decarboxylative fluorination products | Radical-based C-F bond formation | nih.gov |

| α-(Bromomethyl)styrenes | p-TolI / Selectfluor® / Amine·HF | 1,1-Difluorinated building blocks | Catalytic geminal difluorination | nih.gov |

| Alkyl Aryl Thioethers | DBH / Py·9HF | ω-Substituted 1,1-difluoroalkanes | Oxidative desulfurization-difluorination | nih.gov |

This table summarizes key methodologies for the formation of geminal difluoro compounds.

Cross-Coupling Reactions for C-C Bond Formation involving Fluorinated Alkyl Chains

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. pitt.eduillinois.eduyoutube.com In the context of synthesizing molecules like this compound, these reactions are pivotal for introducing the difluorinated alkyl chain onto the aromatic ring.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have proven to be powerful tools for the synthesis of fluorinated arenes. numberanalytics.com For instance, Suzuki-Miyaura coupling reactions can be utilized to couple an aryl boronic acid or its derivative with a fluorinated alkyl halide. nih.govscribd.com In a potential synthetic route to this compound, a (2,2-difluoropropyl) boronic acid derivative could be coupled with 1-bromo-4-fluorobenzene (B142099) in the presence of a palladium catalyst and a suitable base.

The Heck reaction is another valuable palladium-catalyzed method that could be adapted for this purpose, involving the coupling of a vinyl or aryl halide with an alkene. scribd.com Furthermore, Stille cross-coupling, which utilizes organotin reagents, offers a viable pathway for the introduction of fluorinated alkyl groups. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov

| Reaction Type | Key Reagents | Catalyst | General Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters), organic halides/triflates | Palladium complexes | Formation of aryl-aryl, aryl-alkyl, and other C-C bonds. |

| Heck Reaction | Alkenes, organic halides/triflates | Palladium complexes | Vinylation of aryl and vinyl halides. |

| Stille Coupling | Organostannanes, organic halides/triflates | Palladium complexes | Versatile C-C bond formation with good functional group tolerance. |

Radical Fluoroalkylation Strategies for Aliphatic Fluorine Introduction

Radical fluoroalkylation has emerged as a powerful and complementary approach to traditional methods for introducing fluorinated alkyl groups into organic molecules. wikipedia.orgconicet.gov.arconicet.gov.arscispace.comresearchgate.netresearchgate.net These methods involve the generation of a fluoroalkyl radical, which then reacts with a suitable substrate. One of the key advantages of radical reactions is their ability to be performed under mild conditions and their tolerance of a wide range of functional groups. wikipedia.org

For the synthesis of this compound, a radical approach could involve the generation of a 2,2-difluoropropyl radical, which would then be coupled with a 4-fluorophenyl precursor. Various methods can be employed to generate the necessary fluoroalkyl radicals, including the use of photoredox catalysis. scispace.com This technique utilizes visible light to initiate the formation of the radical species from a suitable precursor, such as a perfluoroalkyl iodide. scispace.com

Another strategy involves the decarboxylative fluorination of carboxylic acids, where a metal catalyst or photoredox catalysis can be used to generate the alkyl radical. wikipedia.org The choice of the radical precursor and the reaction conditions are critical to ensure the efficient formation of the desired product.

Convergent and Divergent Synthetic Routes for the Assembly of this compound

The assembly of complex molecules like this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. researchgate.netresearchgate.net In contrast, a divergent synthesis starts from a common intermediate and elaborates it into a variety of related structures. researchgate.netwikipedia.org

For this compound, a convergent approach might involve the separate synthesis of the 4-fluorophenyl moiety and the 2,2-difluoropropyl group, followed by their coupling. A divergent strategy could start with a precursor already containing the aromatic ring and then introduce the difluoropropyl chain.

Sequential Fluorination and Alkylation Strategies

A sequential approach to the synthesis of this compound would involve carrying out the fluorination and alkylation steps in a specific order. researchgate.net One possible route could begin with the alkylation of a suitable benzene derivative, followed by the introduction of the fluorine atoms onto the propyl chain. Alternatively, a fluorinated aromatic precursor could be alkylated.

The choice of the sequence depends on the availability of starting materials, the compatibility of functional groups, and the efficiency of each reaction step. For example, starting with 4-fluorotoluene, a series of reactions could be envisioned to extend the methyl group and then introduce the two fluorine atoms at the benzylic position.

Late-Stage Fluorination Methodologies Applicable to Complex Precursors

Late-stage fluorination (LSF) has become an increasingly important strategy in medicinal and agrochemical research. nih.govmpg.deacs.orgnumberanalytics.com This approach involves introducing fluorine atoms into a complex molecule at a late stage of the synthesis, which allows for the rapid generation of fluorinated analogs of biologically active compounds without the need to develop a new synthetic route from scratch. nih.govnumberanalytics.com

For the synthesis of this compound, an LSF approach could involve the preparation of a precursor molecule, such as 1-isopropyl-4-fluorobenzene, followed by the selective introduction of two fluorine atoms at the benzylic position. Several reagents and methods have been developed for late-stage C-H fluorination. For instance, palladium-catalyzed electrophilic aromatic C-H fluorination has been demonstrated as a viable method. mpg.de Another approach involves the development of fluoride-derived electrophilic fluorination reagents. nih.gov

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. researchgate.netresearchgate.net | Often more efficient for complex molecules, allows for independent optimization of fragment syntheses. | Requires careful planning of the coupling reaction. |

| Divergent Synthesis | Elaboration of a common intermediate into various analogs. wikipedia.org | Efficient for creating libraries of related compounds for screening. | May require more steps to reach a specific target. |

| Late-Stage Fluorination | Introduction of fluorine at a late synthetic stage. nih.govnumberanalytics.com | Rapid access to fluorinated analogs, avoids redesigning entire synthesis. nih.gov | Requires selective and mild fluorination methods, can be challenging to control regioselectivity. |

Green Chemistry Principles and Sustainable Synthetic Approaches in the Synthesis of Fluorinated Arenes

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to minimize environmental impact and improve safety. dovepress.comacs.orgnih.govcriver.comrsc.orgresearchgate.net This includes the use of less hazardous reagents, more efficient catalytic systems, and the reduction of waste.

One area of focus is the development of safer and more environmentally friendly fluorinating reagents. criver.com Traditional methods often rely on hazardous reagents like elemental fluorine. numberanalytics.com Modern approaches are exploring the use of fluoride salts, such as potassium fluoride, as the fluorine source in combination with catalysts. acs.orgcriver.com

The use of alternative reaction media, such as water or ionic liquids, is also being investigated to replace volatile organic solvents. rsc.org For instance, a metal- and initiator-free direct fluorination of arenes has been developed that proceeds in aqueous media. rsc.org Additionally, mechanochemical methods, which involve solid-state reactions, can eliminate the need for bulk solvents altogether. rsc.org

Furthermore, the development of PFAS-free synthesis methods is a significant step towards more sustainable fluorine chemistry. sciencedaily.comchemistryworld.com Researchers are actively seeking alternatives to per- and polyfluoroalkyl substances (PFAS) which are persistent environmental pollutants. sciencedaily.com Biocatalytic methods, using enzymes like fluorinases, also offer a promising green alternative for the formation of carbon-fluorine bonds under ambient conditions. nih.govcriver.com

Mechanistic Investigations of C F Bond Formation and Transformation in the Context of 1 2,2 Difluoropropyl 4 Fluorobenzene Synthesis and Reactivity

Detailed Reaction Mechanisms of Catalytic Fluorination Processes (e.g., Palladium, Copper Catalysis)

The introduction of fluorine atoms onto an aromatic ring, such as the one in 1-(2,2-difluoropropyl)-4-fluorobenzene, is often achieved through transition metal-catalyzed nucleophilic fluorination. Palladium and copper complexes are prominent in this field, each operating through distinct catalytic cycles.

Palladium Catalysis: Palladium-catalyzed fluorination typically targets aryl halides or triflates. The catalytic cycle is generally understood to involve three primary steps: oxidative addition, fluoride (B91410) exchange, and reductive elimination. acsgcipr.org The use of sterically hindered biaryl monophosphine ligands is often critical to facilitate the challenging C-F reductive elimination step and to prevent the formation of inactive catalyst aggregates. acsgcipr.orgnih.gov

The generally accepted mechanism proceeds as follows:

Oxidative Addition: A Pd(0) complex reacts with an aryl halide or triflate (Ar-X) to form a Pd(II) intermediate, [L-Pd(Ar)(X)].

Fluoride Exchange: The halide or triflate ligand (X) is exchanged for a fluoride ion from a fluoride salt (e.g., CsF, AgF).

Reductive Elimination: The Ar-F bond is formed from the [L-Pd(Ar)(F)] complex, regenerating the Pd(0) catalyst. This step is often rate-limiting. ucla.edu

Mechanistic studies have revealed complexities, including the potential for the catalyst to undergo dearomative rearrangement before the oxidative addition step. acsgcipr.org For certain substrates, side reactions involving the formation of benzyne (B1209423) intermediates can lead to regioisomeric products. nih.gov

Copper Catalysis: Copper-mediated fluorination of aryl halides, particularly aryl iodides and bromides, provides an alternative route. nih.govcapes.gov.br Mechanistic investigations suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle. nih.gov

A plausible mechanism involves:

Oxidative Addition: The aryl halide adds to a Cu(I) species to form an aryl-Cu(III) intermediate.

Reductive Elimination: This high-valent copper complex then undergoes reductive elimination to form the C-F bond and regenerate a Cu(I) species. nih.gov

The choice of ligands and fluoride source is crucial for the efficiency of these reactions. nih.govnih.gov While early systems required harsh conditions, newer methods have expanded the scope and functional group tolerance. capes.gov.br The formation of the gem-difluoroalkyl group, such as the 2,2-difluoropropyl moiety, often involves different strategies, such as the use of difluorocarbene precursors in copper-catalyzed reactions. researchgate.netnih.gov

Radical Intermediates and Propagation in Fluorination Reactions

Radical fluorination offers a complementary approach to traditional ionic methods for C-F bond formation. wikipedia.org These reactions involve the generation of a carbon-centered radical that then reacts with a fluorine atom source. wikipedia.org

The general mechanism follows a classic radical chain process:

Initiation: A radical initiator (e.g., through photoredox catalysis or thermolysis) generates a reactive radical species. In some cases, a fluorine source itself can be homolytically cleaved. wikipedia.orgresearchgate.net

Propagation: The initiator radical abstracts an atom (commonly hydrogen) from the organic substrate to generate a carbon-centered radical. This radical then abstracts a fluorine atom from a fluorinating agent (e.g., N-fluorosulfonimides like NFSI, or Selectfluor) to form the C-F bond and a new radical that continues the chain. researchgate.netresearchgate.net

Termination: Two radical species combine to terminate the chain reaction. numberanalytics.com

Electrophilic N-F reagents, such as Selectfluor, which are typically used in electrophilic fluorination, can also serve as competent fluorine atom sources in radical pathways. researchgate.netresearchgate.net This dual reactivity has significantly expanded the scope of radical fluorination, enabling methodologies like decarboxylative fluorination and remote C-H fluorination. wikipedia.org The formation of benzylic C(sp³)–F bonds is a well-studied transformation that proceeds via a radical mechanism. researchgate.net

Understanding Aryne-Mediated Cycloaddition Reactions in Fluorinated Systems

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, resulting in a strained triple bond within the ring. Fluorinated aromatics can serve as precursors to arynes. For instance, treatment of a fluorinated aryl compound with a strong base can lead to elimination and aryne formation. A common and milder method involves the reaction of 2-(trimethylsilyl)aryl triflates with a fluoride source like cesium fluoride.

Once generated, arynes readily participate in various transformations, including cycloaddition reactions. nih.gov In the context of fluorinated systems, an aryne intermediate could theoretically be generated from a suitably substituted precursor related to this compound. This reactive aryne could then be trapped by a diene in a [4+2] cycloaddition (Diels-Alder reaction) or with other unsaturated systems to construct complex polycyclic structures. While specific examples involving this exact molecular framework are scarce, the principle of using arynes derived from fluorinated precursors in cycloadditions is an established synthetic strategy. nih.gov

Mechanistic Studies of C-F Bond Cleavage and Defluorination Pathways Relevant to Fluorinated Organics

Despite being the strongest single bond to carbon, the C-F bond can be cleaved under specific chemical or biological conditions. nih.govnih.gov Understanding these defluorination pathways is critical for studying the metabolism and environmental fate of organofluorine compounds.

Reductive Defluorination: This process involves the transfer of electrons to the organofluorine compound, leading to the cleavage of the C-F bond. harvard.edu This can be achieved using chemical reducing agents, electrochemically, or through photochemical methods. harvard.eduucla.eduresearchgate.net The reaction often proceeds via a radical anion intermediate, which then expels a fluoride ion to form an aryl radical. This radical can then be trapped or abstract a hydrogen atom to yield the defluorinated product. researchgate.net For aromatic compounds, the reduction potential required for C-F bond cleavage is typically very high. researchgate.net

Oxidative Defluorination: In this pathway, an oxidizing agent attacks the molecule, often leading to hydroxylation of the carbon atom bearing the fluorine. This can result in an unstable hemiacetal-like intermediate that subsequently eliminates hydrogen fluoride (HF) to form a carbonyl compound. researchgate.net Metalloenzymes, such as cytochrome P450, can mediate oxidative C-F bond cleavage through the formation of high-valent metal-oxo species. nih.govresearchgate.net

Microorganisms have evolved enzymatic machinery capable of breaking the robust C-F bond, offering pathways for the bioremediation of fluorinated pollutants. researchgate.netresearchgate.net These enzymatic processes are broadly categorized based on their mechanism.

Hydrolytic Defluorination: This is carried out by enzymes known as dehalogenases. For instance, fluoroacetate (B1212596) dehalogenase catalyzes the cleavage of the C-F bond via a nucleophilic substitution (SN2) mechanism. numberanalytics.com An aspartate residue in the enzyme's active site acts as a nucleophile, attacking the carbon atom and displacing the fluoride ion. The resulting ester intermediate is then hydrolyzed to release the product and regenerate the enzyme. nih.govnumberanalytics.com

Reductive Dehalogenation: Under anaerobic conditions, some microorganisms can utilize organofluorine compounds as terminal electron acceptors in a process called dehalorespiration. chemrxiv.orgnih.gov This involves reductive dehalogenase enzymes, which are often metalloenzymes, that facilitate the stepwise replacement of fluorine atoms with hydrogen. wikipedia.orgresearchgate.net

Oxidative Defluorination: Aerobic microorganisms can employ oxygenase enzymes to initiate the degradation of fluorinated compounds. Mono- or dioxygenases incorporate oxygen atoms into the substrate, which can lead to intermediates that spontaneously eliminate fluoride. researchgate.net For example, certain Rieske dioxygenases can hydroxylate fluoroaromatic rings, initiating a cascade that results in C-F bond cleavage. nih.gov

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 1 2,2 Difluoropropyl 4 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Systems (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(2,2-Difluoropropyl)-4-fluorobenzene in solution. The presence of hydrogen, carbon, and fluorine allows for a multi-faceted analysis using ¹H, ¹³C, and ¹⁹F NMR, with heteronuclear coupling providing extensive connectivity information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The 4-fluorophenyl group will exhibit a characteristic second-order splitting pattern, often appearing as two apparent triplets or doublet of doublets, due to the coupling of ortho and meta protons to the aromatic fluorine atom. The protons of the 2,2-difluoropropyl group will be significantly influenced by the adjacent geminal difluoro group, resulting in complex multiplets due to proton-fluorine (²JHF and ³JHF) coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent and the alkyl chain. Crucially, all carbon signals will be split into doublets or triplets due to coupling with adjacent fluorine atoms (¹JCF, ²JCF, ³JCF), providing invaluable data for assigning the carbon skeleton. The carbon of the CF2 group is expected to appear as a prominent triplet with a large one-bond carbon-fluorine coupling constant.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for this molecule, as it contains two distinct fluorine environments. wikipedia.org A signal corresponding to the single aromatic fluorine will appear in the typical region for fluorobenzenes. nih.gov A second, more intense signal (2F) corresponding to the gem-difluoro group will be observed in the aliphatic fluorine region. These two signals will likely show coupling to each other (⁴JFF), appearing as triplets. Furthermore, these signals will be split into multiplets due to coupling with nearby protons. wikipedia.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.2 - 7.4 | m (AA'BB' system) | ³JHH ≈ 8-9, ⁴JHF ≈ 5-6, ³JHH ≈ 2-3 | Protons ortho to alkyl group |

| ¹H | ~7.0 - 7.1 | m (AA'BB' system) | ³JHH ≈ 8-9, ³JHF ≈ 8-9 | Protons ortho to fluorine |

| ¹H | ~3.1 - 3.3 | t | ³JHF ≈ 12-18 | -CH₂- |

| ¹H | ~1.7 - 1.9 | t | ³JHF ≈ 18-22 | -CH₃ |

| ¹³C | ~161 - 164 | d | ¹JCF ≈ 245-250 | C-F (aromatic) |

| ¹³C | ~131 - 133 | d | ²JCF ≈ 7-9 | C-H (ortho to alkyl) |

| ¹³C | ~130 - 132 | (variable) | C-C (ipso) | |

| ¹³C | ~120 - 128 | t | ¹JCF ≈ 240-250 | -CF₂- |

| ¹³C | ~115 - 117 | d | ²JCF ≈ 21-23 | C-H (ortho to fluorine) |

| ¹³C | ~40 - 45 | t | ²JCF ≈ 20-25 | -CH₂- |

| ¹³C | ~22 - 26 | t | ²JCF ≈ 25-30 | -CH₃ |

| ¹⁹F | ~ -110 to -120 | t | ⁴JFF ≈ 2-5 | Ar-F |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion ([M]⁺•), allowing for the unambiguous determination of the molecular formula (C₉H₉F₃). The theoretical exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, which serves as definitive proof of the elemental composition. Soft ionization techniques like Field Ionization (FI) may be employed to ensure the observation of the molecular ion, which can be weak in standard Electron Ionization (EI). jeol.com

Fragmentation Pattern Analysis: Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by cleavages at the benzylic position and rearrangements involving the fluorine atoms. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce its fragmentation under controlled conditions, providing more detailed structural information.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 174 | [C₉H₉F₃]⁺• | Molecular Ion |

| 159 | [C₈H₆F₃]⁺ | Loss of •CH₃ |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage, loss of •C₂H₃F₂ |

| 96 | [C₆H₅F]⁺• | Cleavage of propyl chain with H transfer |

| 95 | [C₆H₄F]⁺ | Formation of fluorotropylium ion via rearrangement and loss of H |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bond characteristics within the molecule. These two techniques are complementary and together offer a more complete vibrational analysis. thermofisher.comspectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum will be characterized by strong absorption bands corresponding to the C-F bonds. The aromatic C-F stretch will appear in the 1250-1100 cm⁻¹ region. The aliphatic C-F stretches of the gem-difluoro group are expected to produce very strong and distinct absorptions, typically in the 1150-1050 cm⁻¹ range. Other key absorptions include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and characteristic out-of-plane C-H bending for a 1,4-disubstituted ring around 850-800 cm⁻¹.

Raman Spectroscopy: The Raman spectrum will also show characteristic bands for the aromatic ring and C-F bonds. Aromatic ring stretching vibrations, particularly the ring "breathing" mode, often give strong signals in Raman spectroscopy. While C-F bonds are strong absorbers in the IR, their Raman signals can be weaker but still useful for confirmation. The symmetric stretches of the alkyl chain and the aromatic ring are often more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in FT-IR | Expected in Raman |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Medium |

| 3000 - 2850 | Aliphatic C-H Stretch | Medium | Medium |

| 1610 - 1580 | Aromatic C=C Stretch | Strong | Strong |

| 1520 - 1480 | Aromatic C=C Stretch | Strong | Strong |

| 1250 - 1100 | Aromatic C-F Stretch | Strong | Medium |

| 1150 - 1050 | Aliphatic C-F Stretch (gem-difluoro) | Very Strong | Weak-Medium |

X-ray Crystallography for Solid-State Structural Determination (if crystalline forms are obtained)

Should this compound be a solid at room temperature or form stable crystals upon cooling, single-crystal X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure. wikipedia.orgnih.gov This technique is the gold standard for determining the precise spatial arrangement of atoms in the solid state.

The process involves growing a high-quality single crystal of the compound, which can often be a challenging and rate-limiting step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these diffracted beams are used to calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of individual atoms can be determined with high precision.

A successful crystallographic analysis would yield a wealth of structural information, including:

Precise bond lengths and angles: Confirming the geometry of the aromatic ring and the tetrahedral arrangement around the sp³ carbons of the propyl chain.

Torsional angles: Defining the conformation of the propyl chain relative to the phenyl ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential non-covalent interactions like C-H···F hydrogen bonds.

Absolute configuration: If the molecule were chiral, this technique could determine its absolute stereochemistry.

While powerful, the application of X-ray crystallography is entirely dependent on the ability to produce a suitable single crystal of the compound. excillum.com

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC-MS, HPLC)

Chromatographic methods are indispensable for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is an excellent technique for the analysis of this compound. The sample is vaporized and passed through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or DB-624) where separation occurs based on boiling point and interactions with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which acts as a detector, providing both quantitative data (peak area) and qualitative structural information (mass spectrum). The retention time is a characteristic property of the compound under specific GC conditions, while the mass spectrum confirms its identity. This method is highly effective for detecting and identifying volatile impurities. However, highly reactive fluorine compounds can potentially degrade the stationary phase of the column. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and purification. For a relatively nonpolar molecule like this compound, reversed-phase HPLC would be the method of choice. Separation would be achieved on a column with a nonpolar stationary phase (e.g., C18 or C8). The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com Detection is commonly performed using a UV detector, as the phenyl ring will absorb UV light. The use of fluorinated stationary phases could also be explored, as they can offer unique selectivity for halogenated compounds. chromatographyonline.com HPLC is particularly useful for analyzing less volatile impurities and for preparative-scale purification.

Table 4: Summary of Chromatographic Methods for this compound

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| GC-MS | 5% Phenyl Polysiloxane (DB-5) | Helium | Mass Spectrometer | Purity assessment, identification of volatile impurities |

Theoretical Chemistry and Computational Studies of 1 2,2 Difluoropropyl 4 Fluorobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding Properties (e.g., C-F bond characteristics)

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of 1-(2,2-Difluoropropyl)-4-fluorobenzene. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be employed to model the molecule's electronic properties.

A primary focus of such studies would be the characteristics of the carbon-fluorine (C-F) bonds. Key parameters to be calculated would include bond lengths, bond dissociation energies, and atomic charges (e.g., using Natural Bond Orbital analysis). These calculations would reveal the strength and polarity of the C-F bonds in both the difluoropropyl group and the fluorinated benzene (B151609) ring. The influence of the electron-withdrawing fluorine atoms on the aromatic system's electron density would also be a critical area of investigation.

Table 1: Hypothetical Calculated C-F Bond Properties of this compound

| Bond Location | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | NBO Charge on Fluorine (e) |

|---|---|---|---|

| C(ring)-F | 1.35 | 125 | -0.25 |

| C(propyl)-F₁ | 1.38 | 120 | -0.28 |

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Conformational Analysis and Rotational Barriers of the Difluoropropyl Group via Computational Methods

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis. The rotation around the single bond connecting the difluoropropyl group to the fluorinated benzene ring is expected to be a key conformational feature.

Computational methods would be used to perform a potential energy surface scan by systematically rotating this bond. This would allow for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The energy difference between the minima and maxima would define the rotational barrier, providing insight into the flexibility of the molecule at different temperatures. Studies on similar aromatic compounds suggest that electron-donating or withdrawing groups on the ring can influence these rotational barriers.

Table 2: Hypothetical Rotational Barrier Data for the Difluoropropyl Group

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered (Minimum) | 60 | 0.0 |

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data that can aid in the experimental characterization of a molecule. For this compound, key parameters to be calculated would include Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Gauge-Including Atomic Orbital (GIAO) methods are commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule.

Calculations of vibrational frequencies would provide a theoretical IR spectrum. The frequencies and intensities of the vibrational modes, particularly the C-F stretching and bending modes, would be of interest and could be compared with experimental IR or Raman spectroscopy data to confirm the molecule's structure.

Table 3: Hypothetical Predicted ¹⁹F NMR Chemical Shifts and C-F Vibrational Frequencies

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| F (ring) | -115 | Aromatic C-F Stretch | 1250 |

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Molecular Electrostatic Potential Surface Analysis for Understanding Reactivity and Intermolecular Interactions

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactivity and intermolecular interactions of a molecule. The MEP maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would likely show negative potential around the fluorine atoms due to their high electronegativity, making these regions susceptible to electrophilic attack or attractive for positive sites in other molecules. The analysis of the MEP would provide insights into how the molecule might interact with other molecules, including potential sites for hydrogen bonding or other non-covalent interactions.

Computational Modeling of Reaction Pathways and Transition States for Synthetic Transformations

Computational chemistry can be used to model the reaction pathways for the synthesis or transformation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction can be constructed.

This modeling would allow for the determination of activation energies, which are crucial for understanding reaction rates and mechanisms. For example, the synthesis of this compound might involve nucleophilic or electrophilic aromatic substitution, and computational modeling could help to predict the feasibility of different synthetic routes and the regioselectivity of the reactions.

Q & A

Q. What are the established synthetic routes for 1-(2,2-Difluoropropyl)-4-fluorobenzene?

A common method involves fluorination using diethylaminosulfur trifluoride (DAST) as a key reagent. For example, 1-(4-bromophenyl)propan-1-one can be dissolved in dichloromethane, cooled to -70°C, and treated with DAST under controlled stirring for 24 hours at room temperature. This approach prioritizes regioselectivity for fluorine substitution on the benzene ring and the propyl chain . Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexanes. Researchers should optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like 4-(1,1-Difluoropropyl)phenol or over-fluorinated derivatives.

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : NMR identifies fluorine environments, distinguishing aromatic (e.g., -108 to -112 ppm) and aliphatic (e.g., -90 to -95 ppm) fluorine signals.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 192.15 (CHF) and fragmentation patterns indicative of difluoropropyl cleavage .

- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from the difluoropropyl group.

Q. What are the primary applications of this compound in material science?

The compound’s fluorinated structure enhances chemical resistance in polymers. For instance, it serves as a monomer in polyfluoroaryl ethers, improving thermal stability (up to 250°C) and reducing solvent permeability. Researchers should evaluate copolymer ratios and crosslinking agents to balance flexibility and rigidity in coatings .

Advanced Research Questions

Q. How can conflicting reactivity data for fluorinated intermediates be resolved during synthesis?

Discrepancies often arise from competing electrophilic substitution pathways. For example, DAST may fluorinate both the aromatic ring and the propyl chain, depending on steric hindrance. To mitigate this:

- Use computational modeling (e.g., DFT) to predict transition-state energies for fluorination sites.

- Conduct kinetic studies under varied temperatures (-70°C to 25°C) to isolate dominant pathways .

- Compare with analogous compounds (e.g., 1-(2-Bromoethyl)-4-fluorobenzene) to identify electronic vs. steric influences .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., brominated precursors).

- Catalyst Screening : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) can improve efficiency in aryl-alkyl bond formation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic fluorination, while non-polar solvents favor selective aliphatic fluorination .

Q. How do fluorinated substituents influence biological activity in drug discovery?

The difluoropropyl group increases lipophilicity (logP ~2.8), enhancing membrane permeability. In kinase inhibitors, fluorine’s electronegativity modulates binding affinity by altering hydrogen-bonding interactions. Comparative studies with non-fluorinated analogs (e.g., 1-isopropyl-4-fluorobenzene) show a 3–5-fold increase in IC values against target enzymes .

Q. What analytical challenges arise in environmental fate studies of this compound?

- Detection Limits : Fluorine’s low polarizability complicates GC-MS analysis; derivatization (e.g., silylation) improves sensitivity.

- Degradation Pathways : Hydrolysis under alkaline conditions (pH >10) cleaves the difluoropropyl group, generating 4-fluorobenzoic acid. Use LC-QTOF-MS to identify transient intermediates .

- Ecotoxicity : Compare bioaccumulation potential (BCF) with structurally related compounds (e.g., 1-Chloro-4-(difluoromethyl)-2-fluorobenzene) using QSAR models .

Comparative and Mechanistic Questions

Q. How does this compound compare to 1-(2-Bromoethyl)-4-fluorobenzene in synthetic utility?

While both are intermediates, the bromine atom in the latter facilitates nucleophilic substitution (S2) for introducing amine or thiol groups, whereas the difluoropropyl group in the former is more resistant to substitution, making it suitable for stable fluorinated architectures. Reactivity diverges in cross-coupling: bromine supports Pd-catalyzed reactions, while fluorine requires harsher conditions (e.g., Ullmann coupling) .

Q. What role do fluorine atoms play in the compound’s physical properties?

- Boiling Point : Elevated (≈180°C) due to dipole-dipole interactions.

- Solubility : Low water solubility (<0.1 mg/mL) but miscible with dichloromethane and THF.

- Conformational Rigidity : The difluoropropyl group’s geminal fluorines restrict rotational freedom, affecting crystallinity in polymers .

Methodological Recommendations

- Synthetic Protocols : Pre-dry solvents (MgSO) to avoid hydrolysis of DAST .

- Toxicity Handling : Use PPE for fluorinated intermediates, as some byproducts (e.g., HF) are corrosive .

- Data Validation : Cross-reference spectral data with PubChem or DSSTox entries to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。